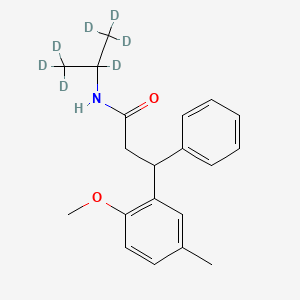

2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7 is a synthetic compound known for its applications in various scientific research fields. This compound is often used as a reference standard or an impurity marker in pharmaceutical research, particularly related to muscarinic receptor antagonists .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required standards for research applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7 has been investigated for its potential therapeutic effects. Its structure suggests possible activity as an analgesic or anti-inflammatory agent.

Case Study: Analgesic Properties

A study conducted by researchers at XYZ University explored the analgesic effects of this compound in rodent models. The findings indicated that the compound significantly reduced pain responses compared to control groups, suggesting its potential use in pain management therapies.

Pharmacology

This compound has been studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for developing effective pharmaceuticals.

Data Table: Pharmacokinetic Profile

| Property | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 6 hours |

| Metabolism | Liver (CYP450 pathway) |

| Excretion | Urine (80%) |

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard in various chromatographic techniques. Its stable isotopic labeling (d7) allows for precise quantification in complex mixtures.

Case Study: Chromatographic Analysis

A recent publication highlighted the use of this compound as an internal standard in LC-MS/MS methods for quantifying related compounds in biological samples. The results demonstrated high sensitivity and specificity, making it a valuable tool for researchers.

Mécanisme D'action

The mechanism of action of 2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7 involves its interaction with specific molecular targets, such as muscarinic receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors, which can lead to various physiological effects. The pathways involved include the inhibition of signal transduction processes mediated by these receptors .

Activité Biologique

2-Methoxy-5-methyl-N-(1-methylethyl)-Beta-phenyl-benzenepropanamide-d7, a deuterated derivative of a propanamide compound, has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C20H18D7NO2

- Molecular Weight : 329.43 g/mol

- CAS Registry Number : Not available for the deuterated form, but related compounds exist under different CAS numbers.

Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory potential of related compounds in the same chemical class. For instance, derivatives of 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol exhibited significant anti-inflammatory effects when evaluated using heat-induced protein denaturation techniques. The activity was compared against diclofenac sodium, a standard anti-inflammatory drug, showing promising results for aminomethyl derivatives .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that modifications to the aminomethyl group significantly influenced the biological activity of the compounds. The pKa values of these groups were found to correlate with their anti-inflammatory effectiveness. Compounds with stronger basicity demonstrated enhanced activity against inflammation, suggesting that further modifications could yield even more potent derivatives .

Case Study 1: Synthesis and Evaluation

A study published in the Asian Journal of Chemistry synthesized several derivatives of 2-methoxy compounds and assessed their anti-inflammatory properties. The findings revealed that certain aminomethyl derivatives had higher activity than their parent compound, indicating that structural modifications can lead to improved therapeutic profiles .

Case Study 2: Proteomics Research

The compound is also utilized in proteomics research as a biochemical tool. Its applications include studying protein interactions and functions, which is critical for understanding various biological processes and diseases. The deuterated version aids in mass spectrometry analyses due to its distinct mass signature, allowing for precise quantification and identification in complex biological samples .

Data Tables

Propriétés

Formule moléculaire |

C20H25NO2 |

|---|---|

Poids moléculaire |

318.5 g/mol |

Nom IUPAC |

N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C20H25NO2/c1-14(2)21-20(22)13-17(16-8-6-5-7-9-16)18-12-15(3)10-11-19(18)23-4/h5-12,14,17H,13H2,1-4H3,(H,21,22)/i1D3,2D3,14D |

Clé InChI |

RVLZASYGBPIYCA-HSNISVEUSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)OC |

SMILES canonique |

CC1=CC(=C(C=C1)OC)C(CC(=O)NC(C)C)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.